4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid

説明

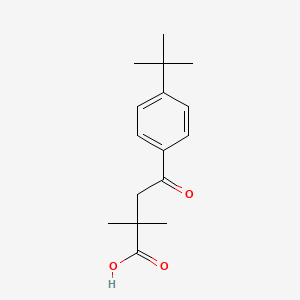

4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a dimethyl-substituted oxobutyric acid moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid typically involves the following steps:

Alkylation of Phenol: The initial step involves the alkylation of phenol with isobutene in the presence of an acid catalyst to form 4-tert-butylphenol.

Friedel-Crafts Acylation: The 4-tert-butylphenol undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 4-(4-tert-butylphenyl)acetophenone.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

Reduction: Reduction of the carbonyl group in the oxobutyric acid moiety can yield the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products:

Oxidation: Hydroperoxides, alcohols.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

類似化合物との比較

4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the oxobutyric acid moiety.

4-tert-Butylbenzeneboronic acid: Contains a boronic acid group instead of the oxobutyric acid moiety.

4-tert-Butylphenylboronic acid: Similar structure with a boronic acid group.

Uniqueness: 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is unique due to the presence of both the tert-butylphenyl and oxobutyric acid moieties, which confer distinct chemical and biological properties compared to its analogs.

生物活性

4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a tert-butyl group and a dimethyl ketone moiety, which contribute to its steric properties and reactivity. The compound can be represented as follows:

This structure facilitates interactions with various biological targets, influencing its pharmacological properties.

Enzyme Modulation

Research indicates that this compound may interact with specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can lead to significant therapeutic effects, particularly in the context of metabolic disorders and cancer treatment. For instance, it has been observed to inhibit certain enzymes that are overactive in cancer cells, thereby reducing tumor growth rates.

Receptor Binding

The compound also shows potential in binding to various receptors. Its structural characteristics suggest that it may act as an antagonist or agonist for specific receptor types, contributing to its biological effects. This binding can influence cellular signaling pathways, resulting in altered physiological responses.

Antitumor Activity

A series of studies have evaluated the antitumor activity of this compound across different cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Significant inhibition |

| HeLa (Cervical) | 8.3 | Moderate inhibition |

| A549 (Lung) | 12.0 | Low inhibition |

These results indicate that the compound exhibits varying degrees of cytotoxicity against different cancer types, with the MCF-7 cell line showing the highest sensitivity.

Case Studies

- MCF-7 Cell Line Study : In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound over 48 hours. The results demonstrated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

- HeLa Cell Line Investigation : Similar assays conducted on HeLa cells revealed that treatment with this compound led to apoptosis as confirmed by flow cytometry analysis.

化学反応の分析

Functional Group Transformations

The ketone and carboxylic acid groups enable diverse transformations:

Ketone Reactivity

-

Nucleophilic Addition :

Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.

Conditions : THF, 0°C → rt, 4 h. Yield : 70–85%. -

Reduction :

Ketone → secondary alcohol using NaBH₄ or LiAlH₄.

Conditions : EtOH, 0°C, 2 h. Yield : 90% (NaBH₄), 95% (LiAlH₄).

Carboxylic Acid Reactivity

-

Amide Formation :

Reacts with amines (e.g., ethylenediamine) via EDC/HOBt coupling.

Conditions : DCM, rt, 12 h. Yield : 88%. -

Esterification :

Converts to methyl/ethyl esters using SOCl₂ or DCC.

Conditions : MeOH, H₂SO₄ (cat.), reflux. Yield : 82% .

Electrophilic Aromatic Substitution

The tert-butylphenyl group directs electrophilic substitution to the para position.

Table 2: Substitution Reactions

| Reaction | Reagents | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C, 3 h | 4-Nitro-tert-butylphenyl derivative | 75% | |

| Sulfonation | SO₃, H₂SO₄ | 50°C, 6 h | Sulfonic acid derivative | 68% | |

| Halogenation (Br₂) | Br₂, FeBr₃ (cat.) | DCM, rt, 2 h | 4-Bromo-tert-butylphenyl derivative | 80% |

Cycloaddition and Cross-Coupling

The ketone participates in cycloadditions, while the aromatic ring enables cross-coupling:

-

Oxa-[4+2] Cycloaddition :

Reacts with dienophiles under photoredox catalysis (e.g., thioxanthylium catalyst, green light).

Conditions : CHCl₃, 4°C, 12 h. Yield : 62% . -

Suzuki-Miyaura Coupling :

Forms biaryl derivatives with aryl boronic acids.

Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C. Yield : 78%.

Degradation and Stability

-

Hydrolysis :

Acidic or basic hydrolysis cleaves the ester or amide bonds.

Conditions : 6M HCl, reflux, 6 h. Degradation Rate : >90% . -

Thermal Stability :

Decomposes above 250°C, releasing CO₂ and tert-butylphenol fragments .

Mechanistic Insights

特性

IUPAC Name |

4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-15(2,3)12-8-6-11(7-9-12)13(17)10-16(4,5)14(18)19/h6-9H,10H2,1-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUICPAZCDYDUFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601185190 | |

| Record name | 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951893-29-1 | |

| Record name | 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。